N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxane ring, the introduction of the phenylethyl group, and the final coupling with the 4-methoxyphenylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide group may produce amines.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-chromanone-derived compounds: These compounds share a similar structural framework and exhibit various biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-27-21-10-7-18(8-11-21)9-12-22(25)24-17-23(26,19-5-3-2-4-6-19)20-13-15-28-16-14-20/h2-8,10-11,20,26H,9,12-17H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPWPOWICJKIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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